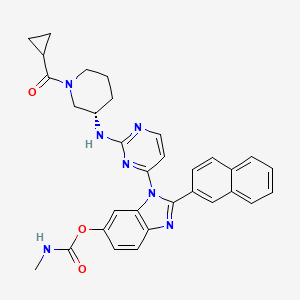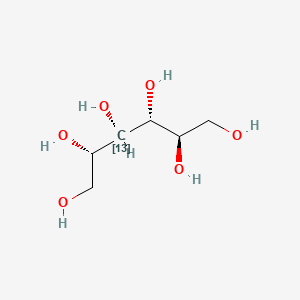
D-Glucitol-3-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Sorbitol-13C-1, also known as D-Glucitol-13C-1, is a stable isotope-labeled compound where the carbon-1 position is enriched with the carbon-13 isotope. This compound is a derivative of D-Sorbitol, a six-carbon sugar alcohol commonly used as a sugar substitute. The isotopic labeling makes D-Sorbitol-13C-1 particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Sorbitol-13C-1 typically involves the reduction of D-Glucose-13C-1. The process begins with the isotopic labeling of D-Glucose at the carbon-1 position. This labeled glucose is then reduced using a suitable reducing agent, such as sodium borohydride, under controlled conditions to yield D-Sorbitol-13C-1. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of D-Sorbitol-13C-1 follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the isotopic purity of the final product. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
化学反応の分析
Types of Reactions: D-Sorbitol-13C-1 undergoes various chemical reactions, including:
Oxidation: D-Sorbitol-13C-1 can be oxidized to D-Fructose-13C-1 using mild oxidizing agents such as nitric acid.
Reduction: It can be further reduced to produce hexane-1,2,3,4,5,6-hexol.
Substitution: The hydroxyl groups in D-Sorbitol-13C-1 can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Nitric acid or other mild oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification
Major Products:
Oxidation: D-Fructose-13C-1.
Reduction: Hexane-1,2,3,4,5,6-hexol.
Substitution: Esterified or etherified derivatives of D-Sorbitol-13C-1
科学的研究の応用
D-Sorbitol-13C-1 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and the fate of sorbitol in biological systems.
Pharmaceutical Research: Employed in the development and testing of new drugs, particularly in pharmacokinetic studies.
Biological Research: Utilized in studies involving enzyme kinetics and the role of sorbitol in cellular processes.
Industrial Applications: Used in the production of isotopically labeled compounds for various industrial applications, including the synthesis of labeled polymers and materials
作用機序
The mechanism of action of D-Sorbitol-13C-1 is similar to that of D-Sorbitol. It acts as a sugar alcohol and is metabolized in the body through the polyol pathway. The labeled carbon allows researchers to track its metabolic fate and interactions within biological systems. The primary molecular targets include enzymes involved in the polyol pathway, such as aldose reductase and sorbitol dehydrogenase .
類似化合物との比較
D-Sorbitol-13C6: Labeled at all six carbon positions with carbon-13.
D-Mannitol-13C6: A similar sugar alcohol labeled at all six carbon positions.
D-Xylose-13C: A five-carbon sugar labeled with carbon-13.
Uniqueness: D-Sorbitol-13C-1 is unique due to its specific labeling at the carbon-1 position, making it particularly useful for studies focused on the initial steps of sorbitol metabolism. In contrast, compounds like D-Sorbitol-13C6 provide a broader view of the entire molecule’s metabolic fate .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-(413C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i5+1/t3-,4+,5+,6+/m0 |
InChIキー |
FBPFZTCFMRRESA-SMKDZJRCSA-N |
異性体SMILES |
C([C@H]([C@H]([13C@@H]([C@H](CO)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


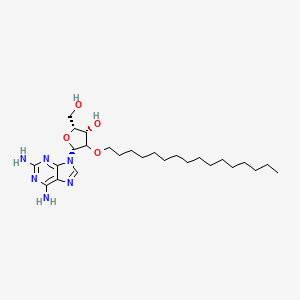

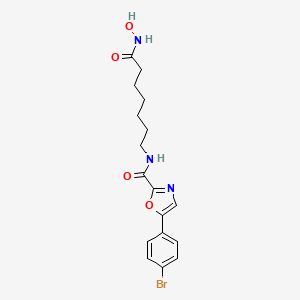
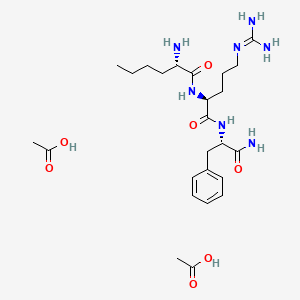
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
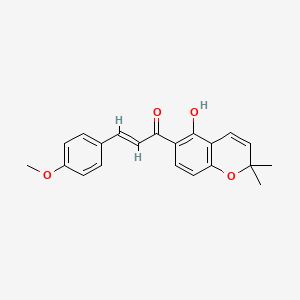
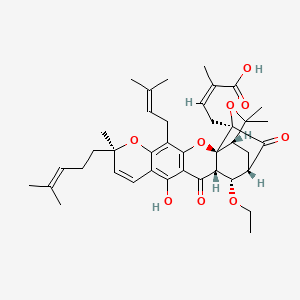
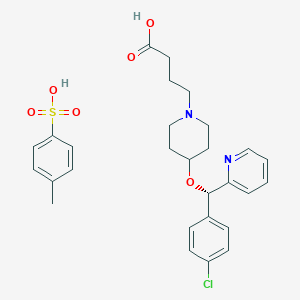

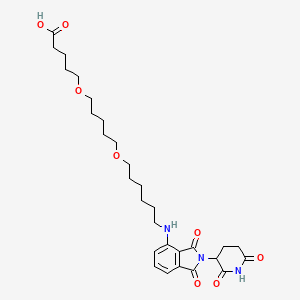

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)
